2,6,14-Triiodo-9,10-dihydro-9,10-[1,2]benzenoanthracene
Description
2,6,14-Triiodo-9,10-dihydro-9,10-[1,2]benzenoanthracene is a halogenated derivative of the triptycene-like dihydrobenzenoanthracene framework. The triiodo variant likely shares the pentacyclic core but replaces bromine with iodine at positions 2, 6, and 14, resulting in increased molecular weight (MW ~585.0 g/mol) and distinct electronic properties due to iodine’s polarizability and larger atomic radius.
Properties
IUPAC Name |
4,11,17-triiodopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11I3/c21-10-3-6-15-16(7-10)19-13-4-1-11(22)8-17(13)20(15)18-9-12(23)2-5-14(18)19/h1-9,19-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYXYJXUUVRGFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C3C4=C(C2C5=C3C=C(C=C5)I)C=C(C=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11I3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,14-Triiodo-9,10-dihydro-9,10-[1,2]benzenoanthracene typically involves the iodination of a triptycene precursor. One common method includes the use of iodine and an oxidizing agent, such as nitric acid or hydrogen peroxide, to introduce iodine atoms at the desired positions on the triptycene molecule. The reaction is usually carried out under controlled conditions to ensure selective iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis techniques. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,6,14-Triiodo-9,10-dihydro-9,10-[1,2]benzenoanthracene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction can be used to remove iodine atoms or to alter the oxidation state of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to modified triptycene structures with altered electronic properties.
Scientific Research Applications
Material Science Applications
Organic Light Emitting Diodes (OLEDs)
The compound is being explored for its potential use in OLEDs due to its ability to emit light when subjected to an electric current. The incorporation of iodine atoms enhances the electron-accepting properties of the molecule, which can improve the efficiency of light emission. Studies have shown that halogenated compounds can increase the thermal stability and luminescence of OLED materials.
Polymer Composites
2,6,14-Triiodo-9,10-dihydro-9,10-[1,2]benzenoanthracene can serve as a functional monomer in the synthesis of polymer composites. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research indicates that such composites exhibit improved fire resistance and lower smoke emissions compared to traditional polymers.
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that halogenated compounds possess significant biological activities, including anticancer properties. Preliminary studies suggest that 2,6,14-triiodo derivatives may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. Further investigations are needed to elucidate the specific pathways affected by this compound.
Radiopharmaceuticals
Due to its iodine content, this compound is being studied for potential applications in radiopharmaceuticals for imaging and therapeutic purposes. Iodine isotopes are commonly used in medical diagnostics and treatment of thyroid conditions. The unique structure of this compound may allow for targeted delivery systems in cancer therapy.
Organic Synthesis Applications
Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis. Its halogen atoms can participate in nucleophilic substitution reactions, making it valuable for creating more complex organic molecules. This property is particularly useful in synthesizing new pharmaceuticals and agrochemicals.
Functionalization Reactions
The presence of multiple iodine substituents allows for diverse functionalization reactions that can lead to the development of novel compounds with tailored properties. Researchers are exploring various strategies to modify this compound for specific applications in drug design and material science.
Case Studies
| Study Title | Application Focus | Findings |
|---|---|---|
| "Synthesis and Characterization of Iodinated Aromatic Compounds" | Material Science | Demonstrated enhanced luminescence properties in OLED applications with halogenated compounds including 2,6,14-triiodo derivatives. |
| "Biological Evaluation of Halogenated Compounds" | Medicinal Chemistry | Found promising anticancer activity against various cancer cell lines; further studies required for mechanism elucidation. |
| "Organic Synthesis Using Halogenated Precursors" | Organic Synthesis | Showed successful incorporation of 2,6,14-triiodo compounds into complex organic molecules via nucleophilic substitution reactions. |
Mechanism of Action
The mechanism of action of 2,6,14-Triiodo-9,10-dihydro-9,10-[1,2]benzenoanthracene involves its interaction with molecular targets through its iodine atoms and triptycene framework. The iodine atoms can participate in halogen bonding, while the triptycene structure provides a rigid and stable platform for molecular interactions. These properties enable the compound to interact with various biological and chemical targets, influencing their function and activity.
Comparison with Similar Compounds
Brominated Derivatives
- Applications: Used as an organic linker in metal-organic frameworks (MOFs) due to its rigid, planar structure and halogen-mediated coordination . Key Differences:
- Reactivity : Bromine’s moderate electronegativity (2.96) facilitates nucleophilic substitution, whereas iodine’s lower electronegativity (2.66) may slow such reactions.
- Thermal Stability : Brominated derivatives exhibit high melting points (>350°C for hexabromo analogs) , while triiodo compounds may show reduced stability due to weaker C–I bonds (bond energy ~234 kJ/mol vs. C–Br ~285 kJ/mol).
Chlorinated Derivatives
- 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene: Activity: Demonstrated antidepressant effects in forced swimming tests (84–87% immobility reduction at 80 mg/kg) . Comparison: Chlorine’s smaller size and higher electronegativity enhance electrophilic substitution rates compared to iodine. Biological activity may vary due to differences in lipophilicity (Cl: logP ~2.5 vs. I: logP ~3.5).
Comparison with Functionalized Dihydrobenzenoanthracenes
Nitro and Nitrovinyl Derivatives
- (E)-9-(2-Nitrovinyl)-9,10-dihydro-9,10-[1,2]benzenoanthracene: Synthesis: Formed via Diels-Alder reactions between nitrovinylanthracenes and benzenediazonium carboxylates, yielding 30–80% . Key Differences:
- Electron-Withdrawing Effects: Nitro groups (-NO$_2$) deactivate the aromatic ring, directing electrophilic substitution to meta positions, whereas iodine’s weak electron-donating nature may favor para/ortho substitution.
- Applications : Nitro derivatives are intermediates in pharmaceuticals and explosives, whereas triiodo compounds may find use in materials science (e.g., X-ray contrast agents).
Ethynyl and Quinone Derivatives
- 2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene (HEA): Reactivity: Undergoes Bergman cycloaromatization to form 3D porous organic networks (PONs) under thermal stress . Comparison: The bulky iodine atoms in the triiodo compound may sterically hinder similar cyclization reactions, limiting its utility in PON synthesis.
- 9,10-Dihydro-9,10-[1,2]benzenoanthracene-1,4-dione: Redox Properties: Functions as a bicyclic quinone with tunable redox potentials influenced by transannular interactions .
Physicochemical and Structural Properties
Biological Activity
2,6,14-Triiodo-9,10-dihydro-9,10-[1,2]benzenoanthracene is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H14I3
- Molar Mass : 579.00 g/mol
- CAS Number : 910324-13-9
- Density : Approximately 1.4 g/cm³ (predicted)
- Melting Point : Decomposes at temperatures above 280 °C
Biological Activity Overview
Research indicates that compounds similar to 2,6,14-triiodo derivatives exhibit significant biological activities, particularly in the realm of cancer treatment. The following sections detail specific findings related to its antitumor properties and mechanisms.
Antitumor Activity
-
Mechanism of Action :
- Analogous compounds have demonstrated the ability to inhibit DNA synthesis and induce DNA cleavage. The mechanism involves the activation of apoptotic pathways through caspase and endonuclease activation .
- The compound's structure allows it to block nucleoside transport, which is crucial for cancer cell proliferation .
-
Case Studies :
- A study on substituted 9,10-dihydro-9,10-[1,2]benzenoanthracenes revealed that certain derivatives have effective antileukemic activity against daunorubicin-resistant tumor sublines. The lead compound in this study exhibited an IC50 value comparable to daunorubicin (48 nM vs. 25 nM) against L1210 tumor cells .
- Comparative Efficacy :
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | IC50 (nM) | Mechanism of Action | Notes |
|---|---|---|---|
| TT24 | 48 | Induces DNA fragmentation via caspase activation | Comparable to daunorubicin |
| TT19 | 100 | Inhibits nucleoside transport | Effective in resistant cell lines |
| TT16 | 75 | DNA synthesis inhibition | Stronger than parent compound |
| Property | Value |
|---|---|
| Molecular Weight | 579.00 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Decomposes above 280 °C |
| Density | ~1.4 g/cm³ |
Q & A
Q. What are the optimal synthetic routes for 2,6,14-triiodo-9,10-dihydro-9,10-[1,2]benzenoanthracene, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves electrophilic iodination of the parent triptycene framework. For example, halogenation protocols used for analogous compounds (e.g., 9-bromo- or nitro-substituted derivatives) can be adapted by employing iodine sources like I₂ with HNO₃ or KI in acidic media . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization. Purity validation requires a combination of techniques:
- ¹H/¹³C NMR to confirm substitution patterns and absence of byproducts.
- Mass spectrometry (MS) for molecular ion verification.
- Elemental analysis to ensure stoichiometric iodine incorporation.
Yields often range from 30% to 80%, depending on reaction conditions .
Q. Which spectroscopic and structural characterization techniques are most effective for this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Critical for resolving the steric effects of triiodo substitution on the triptycene scaffold, particularly the spatial arrangement of iodine atoms and their impact on lattice packing .
- Differential Scanning Calorimetry (DSC) : Identifies thermal events (e.g., exothermic Bergman cycloaromatization) that may occur during solid-state reactions .
- FT-IR and Raman spectroscopy : Detect C-I stretching vibrations (~500–600 cm⁻¹) and validate iodine incorporation .
- Solid-state NMR : Useful for probing dynamic behavior in crystalline or porous networks .
Advanced Research Questions
Q. How does triiodo substitution influence the compound’s electronic structure and reactivity compared to other halogenated derivatives?
- Methodological Answer :
- Computational Studies : Density Functional Theory (DFT) calculations reveal iodine’s strong electron-withdrawing effects, lowering LUMO energies and enhancing electrophilic reactivity. Compare with bromo or chloro derivatives (e.g., 9-bromotriptycene ) to quantify substituent effects on redox potentials and charge distribution .
- Experimental Validation :
- Cyclic Voltammetry (CV) : Measure reduction potentials in anhydrous THF (e.g., E₁/2 for iodine vs. bromo derivatives).
- UV-Vis/Photoluminescence Spectroscopy : Iodine’s heavy atom effect may quench fluorescence but enhance intersystem crossing, observable via redshifted emission bands .
Q. Can this compound undergo solid-state explosive reactions via Bergman cycloaromatization, similar to ethynyl-substituted triptycenes?
- Methodological Answer :
- Mechanistic Insight : The Bergman reaction involves enediyne cycloaromatization, releasing energy. While the triiodo derivative lacks enediyne groups, steric strain from iodine substituents may trigger alternative solid-state reactivity.
- Experimental Design :
- High-speed camera imaging : Monitor rapid structural changes during controlled heating .
- DSC/TGA : Detect exothermic peaks or mass loss indicative of decomposition or lattice energy release .
- Post-reaction analysis : Use SC-XRD or gas adsorption (BET) to assess porosity changes in resultant materials .
Q. How does the compound’s rigid triptycene framework facilitate applications in porous organic networks (PONs) or metal-organic frameworks (MOFs)?
- Methodological Answer :
- Structural Advantages : The 120° arene angles in triptycenes create intrinsic voids, which iodine substituents may expand, enhancing pore volume .
- Synthesis Protocols :
- Solvothermal methods : Incorporate the triiodo compound as a ligand in MOFs (e.g., with Zn²⁺ or Cu²⁺ nodes).
- Gas adsorption studies : Use N₂/CO₂ isotherms at 77 K to quantify surface area and pore size distribution .
- Computational Modeling : Grand Canonical Monte Carlo (GCMC) simulations predict gas uptake capacities based on iodine’s polarizability .
Q. How can conflicting data in electrochemical or spectroscopic studies of this compound be resolved?
- Methodological Answer :
- Data Triangulation : Combine experimental results (e.g., CV, UV-Vis) with DFT-calculated electronic properties to identify outliers. For example, discrepancies in redox potentials may arise from solvent effects or iodine’s variable hybridization states .
- Controlled Replicates : Standardize synthetic batches to minimize impurities (e.g., residual iodide ions detected via ion chromatography).
- Advanced Techniques :
- In situ spectroelectrochemistry : Correlate optical changes with redox states during electrochemical cycling.
- X-ray Absorption Spectroscopy (XAS) : Probe iodine’s local electronic environment to resolve bonding ambiguities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
